molecular formula C9H13N5O4 B121881 Adepgho CAS No. 150145-91-8

Adepgho

Cat. No. B121881
M. Wt: 255.23 g/mol
InChI Key: NROXBAODYBUADH-PLKFUHRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adepgho is a chemical compound that has gained attention for its potential use in scientific research. It is a synthetic molecule that has been developed through a synthesis method that combines various chemical compounds. Adepgho has been found to have a range of biochemical and physiological effects, which make it a promising candidate for further research. In

Mechanism Of Action

The mechanism of action of Adepgho is not fully understood, but it is thought to work by regulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Adepgho has also been found to modulate the activity of various enzymes and proteins in the body, which could contribute to its biochemical and physiological effects.

Biochemical And Physiological Effects

Adepgho has been found to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective effects. It has also been shown to improve mitochondrial function and increase cellular energy production. These effects suggest that Adepgho could be useful in the treatment of a range of diseases and conditions.

Advantages And Limitations For Lab Experiments

One advantage of using Adepgho in lab experiments is its synthetic nature, which allows for precise control over its chemical composition. This can be useful in studying the effects of specific chemical compounds on biological systems. However, one limitation of using Adepgho is its complexity, which can make it difficult to study its mechanism of action and potential interactions with other compounds.

Future Directions

There are several potential future directions for research on Adepgho. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and how it could be used to treat these conditions. Another area of interest is its potential use in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. Future research could focus on exploring the antioxidant properties of Adepgho and its potential as a preventative measure. Overall, Adepgho shows promise as a chemical compound with a range of potential applications in scientific research. Further research is needed to fully understand its effects and potential uses.

Synthesis Methods

Adepgho is synthesized using a combination of chemical compounds, including amino acids, fatty acids, and nucleotides. The synthesis method involves combining these compounds in a specific order and under specific conditions to create Adepgho. The exact process for synthesizing Adepgho is complex and requires specialized knowledge in chemistry.

Scientific Research Applications

Adepgho has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Adepgho has also been found to have antioxidant properties, which could be useful in preventing oxidative stress-related diseases such as cancer and cardiovascular disease.

properties

CAS RN

150145-91-8

Product Name

Adepgho

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

(1E)-1-[(1R,6S,9R,10S)-10-hydroxy-4-oxo-7,12-dioxa-2,5-diazatricyclo[7.2.1.02,6]dodecan-3-ylidene]guanidine

InChI

InChI=1S/C9H13N5O4/c10-8(11)12-6-7(16)13-9-14(6)5-1-3(15)4(18-5)2-17-9/h3-5,9,15H,1-2H2,(H3,10,11)(H,13,16)/b12-6+/t3-,4+,5+,9-/m0/s1

InChI Key

NROXBAODYBUADH-PLKFUHRASA-N

Isomeric SMILES

C1[C@@H]([C@H]2CO[C@H]3NC(=O)/C(=N\C(=N)N)/N3[C@@H]1O2)O

SMILES

C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O

Canonical SMILES

C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O

synonyms

(2S)-2,5'-anhydro-1-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine
2,5'-anhydro-1-(2'-deoxy-beta-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine
ADEPGHO

Origin of Product

United States

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